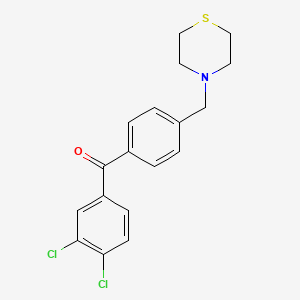

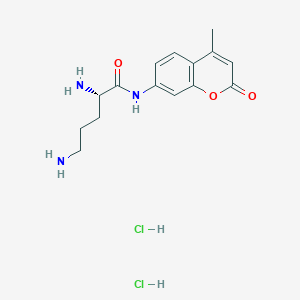

3,4-Dichloro-4'-thiomorpholinomethyl benzophenone

Overview

Description

3,4-Dichloro-4'-thiomorpholinomethyl benzophenone (DCMTB) is a chemical compound used in various scientific and industrial processes. It is a versatile and powerful reagent that can be used for a variety of purposes such as synthesis, chromatography, and spectroscopy. DCMTB has a wide range of applications, from pharmaceuticals to food additives, and is used in a variety of laboratory experiments.

Scientific Research Applications

Applications in Photophore Chemistry

The extensive applications of benzophenone (BP) photochemistry in bioorganic chemistry, biological chemistry, and material science highlight its significant role in scientific research. Benzophenone photophores, such as 3,4-Dichloro-4'-thiomorpholinomethyl benzophenone, possess unique photochemical properties that are exploited in various ways, including binding/contact site mapping of ligand-protein interactions, molecular targets and interactome mapping, proteome profiling, bioconjugation, and site-directed modification of biopolymers, as well as surface grafting and immobilization. These applications benefit from BP photophores' low reactivity toward water, stability in ambient light, and convenient excitation, making them valuable tools in the exploration of biological and material sciences (Dormán et al., 2016).

Environmental and Health Impact Studies

While benzophenone derivatives are utilized across various scientific fields, studies have also been conducted to assess their environmental impact and potential health concerns. Research into the metabolism of benzophenone-3 by liver microsomes and its effects on endocrine-disrupting activity underscores the importance of understanding the biological interactions and transformations of such compounds. These studies are crucial for evaluating the safety of benzophenone derivatives used in consumer products and their potential implications for human health and the environment (Watanabe et al., 2015).

Toxicity and Degradation Research

The investigation into the oxidation of benzophenone-3 in aqueous solutions by potassium permanganate exemplifies the scientific interest in the degradation mechanisms and toxicity assessment of benzophenone derivatives. Understanding the chemical oxidation process and the factors influencing degradation efficiency is vital for developing water treatment methods that mitigate the environmental impact of these compounds. Such research contributes to the broader field of environmental science, aiming to reduce the ecological risks associated with the widespread use of ultraviolet light filters in personal care products (Cao et al., 2021).

Endocrine Disruption and Reproductive Toxicity

Further studies delve into the effects of benzophenone-3 exposure on endocrine disruption and reproduction, highlighting concerns over the environmental and health implications of these chemicals. Research on the reproductive toxicity of BP-3 in animal models, such as fish and rats, provides critical insights into the potential risks posed by these compounds to wildlife and human populations. These investigations help inform regulatory policies and consumer safety guidelines, emphasizing the importance of understanding the biological effects of benzophenone derivatives (Ghazipura et al., 2017).

Properties

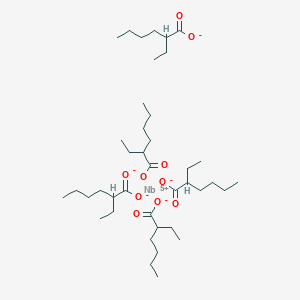

IUPAC Name |

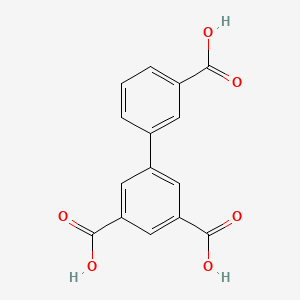

(3,4-dichlorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NOS/c19-16-6-5-15(11-17(16)20)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUHDGLQUCGZMAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642938 | |

| Record name | (3,4-Dichlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-16-9 | |

| Record name | (3,4-Dichlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Diazabicyclo[3.2.0]heptane](/img/structure/B1613479.png)